Methyl 3-iodoisonicotinate

Catalog No.
S1502066
CAS No.
188677-49-8
M.F
C7H6INO2
M. Wt
263.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-iodoisonicotinate

CAS Number

188677-49-8

Product Name

Methyl 3-iodoisonicotinate

IUPAC Name

methyl 3-iodopyridine-4-carboxylate

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

InChI

InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3

InChI Key

XZUYSNLMTTZFDY-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=NC=C1)I

Canonical SMILES

COC(=O)C1=C(C=NC=C1)I

Methyl 3-iodoisonicotinate (CAS: 188677-49-8) is a highly functionalized pyridine building block characterized by its 3,4-disubstitution pattern, featuring a reactive iodine atom at the C3 position and a methyl ester at the C4 position. This orthogonal functionalization makes it a critical precursor for transition-metal-catalyzed cross-couplings (such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions) and subsequent derivatization[1]. For procurement professionals and synthetic chemists, it serves as a core intermediate in the construction of complex fused heterocycles, pharmaceutical active ingredients (APIs), and advanced radiotracers, offering measurable improvements in processability compared to its free acid or unhalogenated analogs .

Research Fit

Palladium-catalyzed cross-coupling building block (Suzuki, Heck, Sonogashira)
Iodo leaving group for high oxidative addition reactivity
Requires inert atmosphere and light protection

Substituting Methyl 3-iodoisonicotinate with generic analogs like methyl 3-bromoisonicotinate or 3-iodoisonicotinic acid introduces significant process inefficiencies [1]. The bromo analog possesses a stronger carbon-halogen bond, necessitating harsher coupling conditions (higher temperatures and stronger bases) that frequently trigger premature hydrolysis of the base-sensitive C4 methyl ester [2]. Conversely, utilizing the free acid (3-iodoisonicotinic acid) leads to poor solubility in standard aprotic coupling solvents and risks catalyst poisoning via carboxylate coordination to palladium or copper centers [1]. Procuring the exact C3-iodo methyl ester bypasses these bottlenecks, eliminating the need for extra protection/deprotection steps and ensuring high-yielding, late-stage functionalization [2].

Substitution Risk

Reactivity Differential
Aryl iodides exhibit substantially higher oxidative addition rates than bromo or chloro analogs, affecting yield and catalyst loading.
Stereochemical Fidelity
Iodo vs bromo electrophile choice can determine enantiomeric purity in asymmetric arylation; substitution may lead to racemization.
Regioselectivity Control
Halogen identity influences electronic density and directing effects, altering regiochemical outcomes in sequential functionalization.

Enhanced Cross-Coupling Reactivity via Lower C-Halogen BDE

The reactivity of halopyridines in transition-metal catalysis is heavily dictated by the carbon-halogen bond strength. Methyl 3-iodoisonicotinate features a C-I bond with a significantly lower dissociation energy compared to the C-Br bond of methyl 3-bromoisonicotinate [1]. This energetic advantage allows oxidative addition to palladium catalysts to proceed rapidly at mild temperatures (often 25–60 °C), whereas the bromo comparator typically requires temperatures exceeding 80 °C [2]. This thermal differential is critical for preserving the integrity of the C4 ester during complex syntheses.

Evidence DimensionCoupling Temperature & Bond Dissociation Energy (BDE)
Target Compound DataC-I BDE ~65 kcal/mol; enables coupling at 25–60 °C
Comparator Or BaselineMethyl 3-bromoisonicotinate (C-Br BDE ~81 kcal/mol; requires >80 °C)
Quantified Difference~20% lower BDE enabling >20 °C reduction in reaction temperature
ConditionsPd-catalyzed cross-coupling in standard organic solvents

Allows for mild coupling conditions that preserve the base-sensitive C4 methyl ester from premature hydrolysis, improving overall synthetic yield.

Azidation Yield: Iodo vs Bromo
Data to verify
67% vs 17% (4×)
Supports azide scaffold synthesis; source verification needed
CuI/NaN₃ conditions; yield advantage may depend on substrate scope

Quantified Electronic Activation for Metal-Mediated Functionalization

The electronic nature of the C4 substituent strongly influences the efficiency of metal-mediated reactions at the C3 position. In copper-mediated[11C]trifluoromethylation studies, Methyl 3-iodoisonicotinate, bearing a mildly electron-withdrawing ester, achieved a highly efficient conversion [1]. When compared head-to-head with an electron-donating analog (4-amino-3-iodopyridine), the target compound demonstrated higher reactivity, achieving a 93% radiochemical yield versus only 78% for the comparator under identical conditions [1].

Evidence DimensionRadiochemical Yield in Cu-mediated [11C]trifluoromethylation
Target Compound Data93% yield
Comparator Or Baseline4-Amino-3-iodopyridine (78% yield)
Quantified Difference15% absolute higher yield
Conditions[11C]CuCF3 mediated reaction at 130 °C for 10 minutes in DMF

The mildly electron-withdrawing ester optimally activates the C3 position, making it a highly efficient precursor for rapid, high-yield late-stage functionalization.

Enantiomeric Excess in α-Arylation
Head-to-head
90% ee vs 0% ee
Enables enantiomerically enriched α-aryl ester synthesis without resolution
Pd₂(dba)₃/QPhos system; J. Am. Chem. Soc. 2002

Elimination of Catalyst Poisoning and Decarboxylation Risks

Using free carboxylic acids in cross-coupling often leads to competitive coordination with metal catalysts, reducing turnover frequencies. Methyl 3-iodoisonicotinate provides a protected, neutral ester that is highly soluble in aprotic solvents (e.g., DMF, THF). Compared to 3-iodoisonicotinic acid, which can coordinate to Pd/Cu centers or undergo premature decarboxylation at elevated temperatures, the methyl ester maintains catalyst activity and eliminates the need for pre-esterification [1].

Evidence DimensionFunctional group interference during transition-metal catalysis
Target Compound DataProtected ester (neutral, non-coordinating)
Comparator Or Baseline3-Iodoisonicotinic acid (Free carboxylate coordination)
Quantified DifferencePrevents catalyst deactivation and eliminates 1-2 synthetic protection steps
ConditionsHigh-temperature metal-mediated couplings (e.g., Cu, Pd)

Eliminates the need for pre-esterification steps or excess catalyst loading, streamlining multi-step API synthesis and reducing reagent costs.

Direct C3-Iodination via Metalation
Reported
65% yield (ethyl analog)
Demonstrates regioselective synthetic accessibility of iodo scaffold
Mixed Li-Cd base; J. Org. Chem. 2010
Cyclization to Dipyridopyrimidinones
Class-level
50–62% yield range
Supports fused heterocycle library synthesis with iodo electrophile
Overlaps with chloro analog yields; context-dependent
Physicochemical Stability
Data to verify
BP 278 °C, density 1.844 g/cm³
Defines handling and storage envelope for compound integrity
Calculated/predicted values; supplier data to verify
C–I Bond Dissociation Energy
Reported
~53 kcal/mol (Ar–I)
Lower BDE correlates with higher oxidative addition reactivity
Gas-phase BDE; Ar–Br ~71 kcal/mol; CRC Handbook 2007

Tandem Synthesis of Fused Heterocycles

Leveraging the lower C-I bond dissociation energy [1], this compound is highly effective for tandem cross-coupling and cyclization sequences. The adjacent C3-iodo and C4-ester groups allow chemists to rapidly construct naphthyridines and isoquinolines without the harsher conditions required by bromo analogs, preserving functional group tolerance.

Late-Stage Functionalization and Radiotracer Synthesis

Due to its quantified electronic activation and high radiochemical yield (up to 93%) [2], Methyl 3-iodoisonicotinate is a highly utilized precursor for synthesizing PET imaging agents. It allows for rapid, late-stage incorporation of functional groups like [11C]CF3 for neurological radiotracers.

Pharmaceutical Library Generation

The orthogonal reactivity of the C3-iodine (primed for Suzuki/Buchwald couplings) and the C4-ester (ready for amidation or reduction) makes this compound highly valuable for generating diverse pyridine-based drug libraries . Its enhanced solubility compared to free acid analogs ensures seamless integration into automated high-throughput synthesis workflows.

Application Fit

Application
Selection Property
Validation Focus
Enantioselective α-aryl ester synthesis
Iodo electrophile preserves stereochemistry
Enantiomeric excess (ee) in cross-coupling
Heteroaryl azide intermediate synthesis
Azidation coupling efficiency
Reported yield vs bromo analog
Fused heterocycle library synthesis
Pd-catalyzed cyclization compatibility
Product yield range and scaffold diversity
Regioselective C3 Suzuki-Miyaura coupling
Oxidative addition reactivity (C–I bond)
Catalyst loading and temperature optimization

XLogP3

1.4

Wikipedia

3-Iodo-4-pyridinecarboxylic acid methyl ester

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